molecular formula C16H23ClN4O3 B2995595 Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate CAS No. 2377030-84-5

Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate

Cat. No.: B2995595
CAS No.: 2377030-84-5
M. Wt: 354.84
InChI Key: VZNFNAMWRFPPRV-XYPYZODXSA-N
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Description

Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chloropyrazine moiety, and a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the chloropyrazine intermediate: This step involves the chlorination of pyrazine to obtain 5-chloropyrazine.

    Coupling with cyclohexylamine: The 5-chloropyrazine is then reacted with cyclohexylamine to form the 5-chloropyrazine-2-carbonyl-cyclohexylamine intermediate.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the chloropyrazine moiety, potentially converting the chlorine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives of the cyclohexyl ring.

    Reduction: Dechlorinated pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The chloropyrazine moiety is particularly important for its binding affinity, while the carbamate group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

  • Tert-butyl N-[4-[(5-chloropyrazine-2-amido)cyclohexyl]carbamate
  • Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]urea
  • Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]thiocarbamate

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the functional groups attached to the pyrazine and cyclohexyl moieties.
  • Reactivity: The presence of different functional groups can influence the reactivity and stability of the compounds.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Properties

IUPAC Name

tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-11-6-4-10(5-7-11)20-14(22)12-8-19-13(17)9-18-12/h8-11H,4-7H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNFNAMWRFPPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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